Butoprozine Hydrochloride

Cardiac Electrophysiology Action Potential Antiarrhythmic Screening

Butoprozine HCl is a unique hybrid antiarrhythmic combining Class III APD prolongation and Class IV plateau depression, with superior atrial/AV node potency and no ventricular repolarization effects. Ideal for atrial fibrillation models and multi-channel patch-clamp controls. Limited availability; B2B orders only.

Molecular Formula C28H39ClN2O2
Molecular Weight 471.1 g/mol
CAS No. 62134-34-3
Cat. No. B1668110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoprozine Hydrochloride
CAS62134-34-3
Synonyms2-ethyl-3-(4-gamma-di-n-butylaminopropoxybenzoyl)indolizine
butoprozine
butoprozine hydrochloride
butoprozine oxalate
L 1934
L 9394
Molecular FormulaC28H39ClN2O2
Molecular Weight471.1 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C3N2C=CC=C3)CC.Cl
InChIInChI=1S/C28H38N2O2.ClH/c1-4-7-17-29(18-8-5-2)19-11-21-32-26-15-13-24(14-16-26)28(31)27-23(6-3)22-25-12-9-10-20-30(25)27;/h9-10,12-16,20,22H,4-8,11,17-19,21H2,1-3H3;1H
InChIKeyDXHWOBBGGCYHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butoprozine Hydrochloride (CAS 62134-34-3) Procurement & Differentiation Guide: A Cardiac Electrophysiology Tool


Butoprozine Hydrochloride (L-9394) is a small-molecule, indolizine-derived cardiac depressant and investigational antiarrhythmic agent. It is a benzoylindolizine derivative structurally related to amiodarone [1]. It is primarily characterized by its multi-channel blocking activity in cardiac myocytes and its ability to modulate the action potential [2]. Its utility in preclinical research is specifically centered on its unique combination of electrophysiological effects, which cannot be replicated by a single standard comparator agent.

Why Amiodarone or Verapamil Cannot Substitute for Butoprozine Hydrochloride in Targeted Cardiac Electrophysiology Studies


Substituting a standard antiarrhythmic agent like amiodarone or verapamil for butoprozine is scientifically unsound due to their distinct, non-overlapping electrophysiological signatures. While butoprozine shares some individual properties with each, its combined effect on multiple ionic currents and action potential characteristics constitutes a unique fingerprint. As demonstrated in comparative studies, butoprozine acts as a 'hybrid' agent, prolonging action potential duration like amiodarone while simultaneously depressing the plateau phase like verapamil [1]. Critically, in vivo studies reveal that butoprozine achieves superior potency in the atria and atrioventricular (A-V) node without affecting ventricular repolarization, a key differentiation from amiodarone [2]. This specific multi-channel profile makes it an irreplaceable pharmacological tool for dissecting specific cardiac mechanisms and for evaluating compounds with a mixed Class III/Class IV-like effect.

Quantitative Differentiators: How Butoprozine Hydrochloride Compares to Amiodarone and Verapamil


Unique Hybrid Effect on Cardiac Action Potential Morphology

In a direct comparative study using sheep cardiac Purkinje fibers, frog atrial, and ferret ventricular fibers, butoprozine demonstrated a unique dual effect on the action potential (AP). It increased AP duration, a hallmark of Class III antiarrhythmics like amiodarone, while simultaneously depressing the plateau phase, an effect characteristic of Class IV agents like verapamil [1]. This hybrid effect on a single AP is not observed with either amiodarone or verapamil alone, providing a distinct experimental signature.

Cardiac Electrophysiology Action Potential Antiarrhythmic Screening

Differentiated Multi-Channel Blocking Profile

Voltage-clamp experiments revealed distinct ionic current modulation by butoprozine. In a comparative study with amiodarone and verapamil, butoprozine dose-dependently decreased fast sodium (INa), slow calcium (ICa,L), and delayed outward potassium (IK) currents [1]. Amiodarone primarily decreased the outward potassium current, while low concentrations of verapamil selectively inhibited the slow calcium current. This broad-spectrum effect on INa, ICa,L, and IK distinguishes butoprozine from the more targeted actions of its comparators.

Ion Channel Pharmacology Patch-Clamp Electrophysiology Mechanism of Action

Superior Atrial/Nodal Potency and Lack of Ventricular Effect In Vivo

An in vivo comparative study in anesthetized dogs using intracardiac recordings demonstrated a critical difference in potency and regional selectivity. Butoprozine was found to be more active than amiodarone in depressing sino-atrial node function, lengthening A-V nodal conduction time, and prolonging atrial refractory periods [1]. Critically, in contrast to amiodarone, butoprozine did neither prolong the ventricular monophasic action potential duration nor the ventricular refractory period [1]. This indicates a significantly higher potency for atrial and nodal tissue, without affecting ventricular repolarization.

In Vivo Electrophysiology Antiarrhythmic Drug Development Cardiac Safety Pharmacology

Structural and Pharmacological Classification as an Amiodarone Analog

Butoprozine is officially classified as a benzoylindolizine derivative and is structurally related to amiodarone [1]. In authoritative biomedical thesauri, it is mapped as an 'analog and derivative' of amiodarone [2]. This established classification provides a clear framework for understanding its relationship to a well-known class of antiarrhythmics, while its distinct pharmacology (detailed above) justifies its selection as a unique research probe with a specific SAR niche.

Medicinal Chemistry Structure-Activity Relationship (SAR) Compound Classification

Validated Research Scenarios for Butoprozine Hydrochloride Based on Quantitative Evidence


Dissecting Hybrid Class III/IV Antiarrhythmic Mechanisms

Butoprozine is an optimal tool for experiments aiming to dissect the cellular and electrophysiological consequences of combined Class III (action potential prolongation) and Class IV (plateau depression) activity in cardiac tissue. Its unique, validated hybrid effect on a single action potential [1] makes it superior to using a combination of amiodarone and verapamil, as it avoids the confounding effects of drug-drug interactions and differential tissue penetration.

Selective Atrial and Nodal Arrhythmia Modeling In Vivo

For preclinical in vivo studies focused on atrial fibrillation, sick sinus syndrome, or A-V nodal re-entrant tachycardia, butoprozine provides a unique pharmacological advantage. Its demonstrated higher potency on sino-atrial and atrioventricular nodal function compared to amiodarone, combined with a proven lack of effect on ventricular repolarization [2], allows for the investigation of atrial/nodal pathophysiology without the confounding and potentially pro-arrhythmic effects of prolonged ventricular repolarization.

Multi-Channel Blockade Profiling in Isolated Cardiac Myocytes

Investigators using patch-clamp or voltage-clamp techniques to study the integrated effects of sodium, calcium, and potassium channel blockade can use butoprozine as a single-agent control. Its established ability to simultaneously decrease INa, ICa,L, and IK currents [3] provides a robust and reproducible 'mixed' current blockade signature, serving as a benchmark for evaluating novel multi-channel blockers or for studying the electrophysiological consequences of such a broad-spectrum block.

Amiodarone-Analog Structure-Activity Relationship (SAR) Studies

Given its official classification as a structural analog of amiodarone [4], butoprozine is a critical reference compound for medicinal chemistry and SAR campaigns targeting the amiodarone pharmacophore. It serves as a distinct chemical starting point with an indolizine core (vs. amiodarone's benzofuran) but a related pharmacological profile, allowing researchers to systematically explore how modifications to the core heterocycle alter efficacy, potency, and cardiac tissue selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butoprozine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.